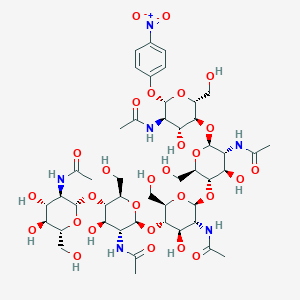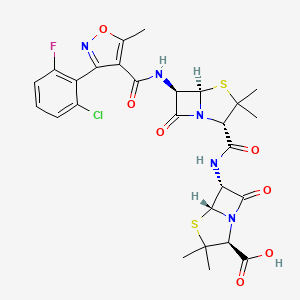
6-APA Flucloxacillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-APA Flucloxacillin is a derivative of flucloxacillin, a narrow-spectrum antibiotic belonging to the penicillin group. It is known for its stability against beta-lactamase enzymes, which makes it effective against beta-lactamase-producing bacteria . The compound is primarily used in the treatment of infections caused by Gram-positive organisms, particularly Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-APA Flucloxacillin involves several steps. Initially, 6-aminopenicillanic acid (6-APA) is reacted with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride . This intermediate is then reacted with flucloxacillin acid in dichloromethane to produce flucloxacillin . The reaction conditions are typically mild, with temperatures maintained between 0-40°C .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of solvents like dichloromethane and acetone, and reagents such as triethylamine and pivaloyl chloride . The final product is often crystallized to obtain flucloxacillin sodium monohydrate .
Chemical Reactions Analysis
Types of Reactions: 6-APA Flucloxacillin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-APA Flucloxacillin has a wide range of applications in scientific research:
Mechanism of Action
6-APA Flucloxacillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the lysis and death of the bacteria. The compound is stable against hydrolysis by beta-lactamases, which enhances its effectiveness against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Methicillin: Another beta-lactam antibiotic that is resistant to beta-lactamase but is less stable in acidic conditions.
Cloxacillin: Similar to flucloxacillin but with a slightly different side chain, making it less effective against certain bacteria.
Oxacillin: Similar to cloxacillin but with a different side chain, providing a broader spectrum of activity.
Uniqueness: 6-APA Flucloxacillin is unique due to its stability against beta-lactamase enzymes and its effectiveness against a wide range of Gram-positive bacteria . Its ability to inhibit cell wall synthesis makes it a valuable antibiotic in the treatment of resistant bacterial infections .
Properties
Molecular Formula |
C27H27ClFN5O7S2 |
|---|---|
Molecular Weight |
652.1 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H27ClFN5O7S2/c1-9-12(14(32-41-9)13-10(28)7-6-8-11(13)29)19(35)30-15-21(37)33-17(26(2,3)42-23(15)33)20(36)31-16-22(38)34-18(25(39)40)27(4,5)43-24(16)34/h6-8,15-18,23-24H,1-5H3,(H,30,35)(H,31,36)(H,39,40)/t15-,16-,17+,18+,23-,24-/m1/s1 |
InChI Key |
VEFFBSLINBSZNK-VTPJZENASA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


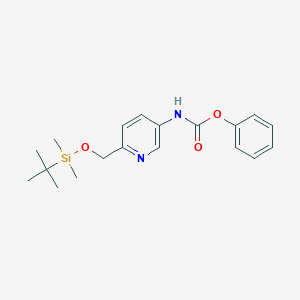
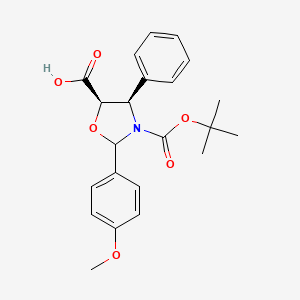
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
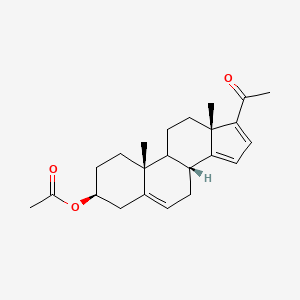
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
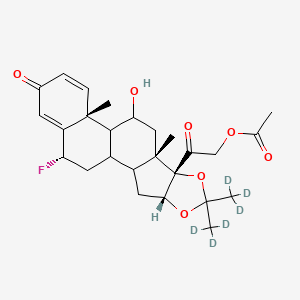
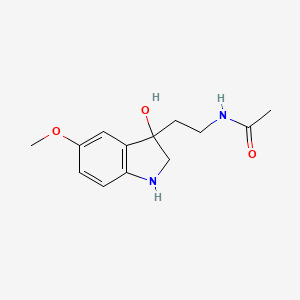
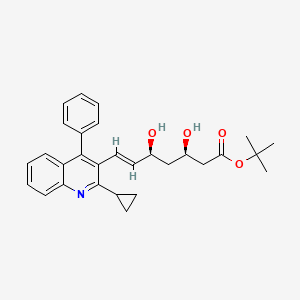
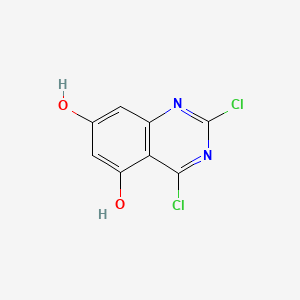
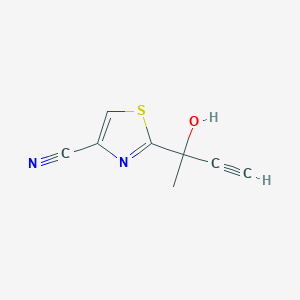
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
